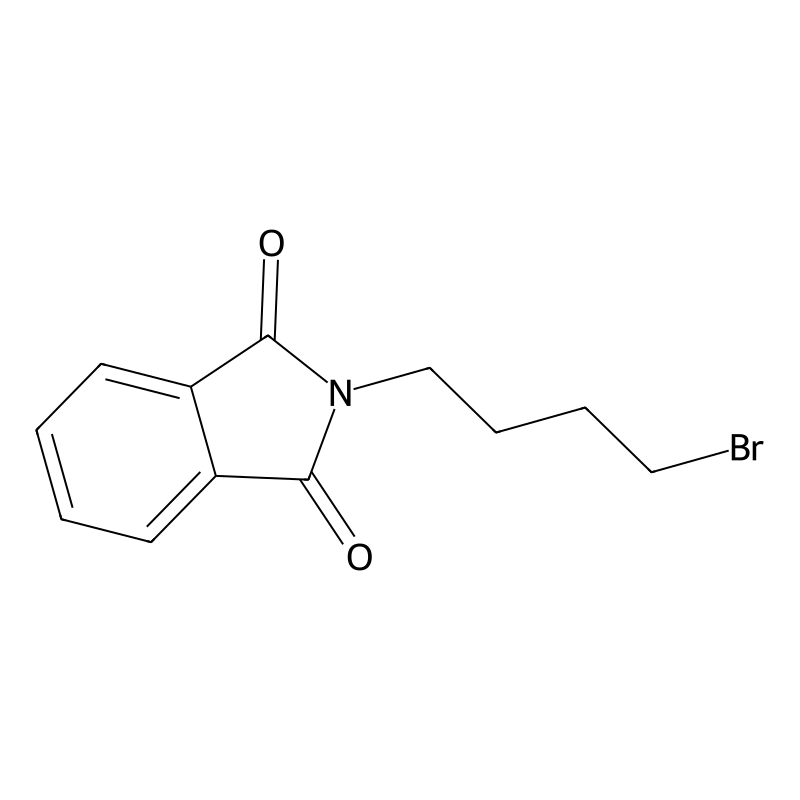

N-(4-Bromobutyl)phthalimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-Bromobutyl)phthalimide (CAS 5394-18-3) is a highly versatile, bifunctional electrophilic linker and Gabriel synthesis reagent. Structurally, it features a primary alkyl bromide and a phthalimide-protected amine separated by a precise four-carbon (butyl) aliphatic chain [1]. In procurement and process chemistry, it is primarily valued for its ability to facilitate strictly controlled, step-wise mono-alkylation reactions . By masking the primary amine, it prevents premature reactivity, making it a critical building block in the synthesis of complex pharmaceuticals, such as arylpiperazine-based 5-HT1A receptor ligands, and advanced materials requiring exact spatial geometries [2].

Generic substitution of N-(4-Bromobutyl)phthalimide with unprotected dihalides or closely related analogs fundamentally compromises process yield and application performance . Attempting to use the cheaper, unprotected 1,4-dibromobutane directly with primary amines leads to uncontrolled over-alkylation and intramolecular cyclization (e.g., pyrrolidine formation), necessitating complex chromatographic purification [1]. Furthermore, substituting the bromide with a chloride (N-(4-chlorobutyl)phthalimide) decreases leaving group reactivity, requiring higher temperatures and catalytic iodide that can degrade sensitive substrates . Finally, altering the chain length to a C3 or C5 analog destroys the precise spatial geometry required for optimal target binding in pharmaceutical applications, rendering the final product biologically inactive or sub-optimal [2].

Prevention of Overalkylation and Cyclization in Amine Synthesis

Utilizing N-(4-bromobutyl)phthalimide as a pre-protected linker ensures strictly mono-directional coupling with nucleophiles, such as arylpiperazines, routinely achieving >90% yields in target mono-alkylated products [1]. In contrast, employing the unprotected baseline comparator, 1,4-dibromobutane, directly with primary amines results in competitive di-alkylation and intramolecular cyclization (pyrrolidine formation). This lack of protection drastically reduces the yield of the desired linear C4 extension and mandates costly, time-consuming chromatographic separation [1].

| Evidence Dimension | Target mono-alkylated product yield and reaction selectivity |

| Target Compound Data | >90% yield of linear mono-alkylated product with no cyclization |

| Comparator Or Baseline | 1,4-dibromobutane (unprotected baseline) |

| Quantified Difference | Complete elimination of pyrrolidine cyclization and di-alkylation side products |

| Conditions | Nucleophilic substitution with amines in polar aprotic solvents (e.g., DMF/K2CO3) |

Procuring the pre-protected phthalimide linker eliminates complex downstream purification steps, directly reducing manufacturing costs and improving batch-to-batch reproducibility.

Enhanced Nucleophilic Substitution Kinetics via Bromide Leaving Group

The primary bromide in N-(4-bromobutyl)phthalimide offers superior leaving group ability compared to its chlorinated analog, N-(4-chlorobutyl)phthalimide . The lower carbon-bromine bond dissociation energy enables nucleophilic substitutions to proceed at lower temperatures and shorter reaction times . This enhanced reactivity often eliminates the need for Finkelstein reaction conditions (iodide catalysis) that are typically required to force the chloro-analog to react with less nucleophilic substrates .

| Evidence Dimension | Activation energy and reaction conditions for nucleophilic substitution |

| Target Compound Data | Efficient substitution under mild conditions without iodide catalysis |

| Comparator Or Baseline | N-(4-chlorobutyl)phthalimide |

| Quantified Difference | Lower reaction temperatures and elimination of NaI/KI catalyst requirements |

| Conditions | Alkylation of hindered or less reactive amines in standard solvent systems |

Faster reaction kinetics and milder conditions prevent the thermal degradation of sensitive intermediates, improving overall process efficiency and yield.

Optimal C4 Spatial Alignment for Receptor Ligand Affinity

For the synthesis of neuroactive compounds, such as 5-HT1A and D2 receptor ligands (e.g., buspirone analogs), the exact 4-carbon chain provided by N-(4-bromobutyl)phthalimide is critical [1]. Substituting this compound with N-(3-bromopropyl)phthalimide (a 3-carbon linker) alters the distance between the terminal imide and piperazine pharmacophores . This seemingly minor structural change has been shown to drastically reduce receptor binding affinity and alter the agonist/antagonist profile of the resulting active pharmaceutical ingredient [1].

| Evidence Dimension | Spatial separation of pharmacophores and resulting receptor binding affinity |

| Target Compound Data | Optimal C4 spacing for high-affinity 5-HT1A/D2 binding |

| Comparator Or Baseline | N-(3-bromopropyl)phthalimide (C3 analog) |

| Quantified Difference | Significant reduction in target receptor affinity when the chain length is shortened by one carbon |

| Conditions | Structure-activity relationship (SAR) studies of arylpiperazine derivatives |

For pharmaceutical procurement, the exact C4 chain length is non-negotiable for maintaining the biological efficacy and patent claims of the final active pharmaceutical ingredient.

Synthesis of Arylpiperazine APIs (e.g., Buspirone)

N-(4-Bromobutyl)phthalimide is the premier choice for constructing 5-HT1A receptor ligands, where the precise C4 linker and protected amine are required to build the API with high yield and purity, avoiding the cyclization issues of unprotected dihalides [1].

Development of PROTACs and Bifunctional Linkers

In targeted protein degradation, this compound allows for the controlled, step-wise functionalization of the bromide and subsequent deprotection of the phthalimide, bridging two distinct pharmacophores without cross-reactivity .

Preparation of Functionalized Polymers and MOFs

The C4 chain provides the exact steric spacing required for optimal pore size or polymer flexibility, and the robust phthalimide group ensures the amine remains unreactive during the primary polymerization or framework assembly process[2].

Purity

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant